molecular formula C13H8N4O3 B5543783 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Numéro de catalogue B5543783
Poids moléculaire: 268.23 g/mol
Clé InChI: XOSBTRLEIPRXJN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine and related derivatives often involves strategic methodologies that leverage the reactivity of oxadiazole rings. Methods typically include the cyclization of amidoximes with acylating agents or the 1,3-dipolar cycloaddition involving nitrile oxides. These routes have been extensively studied for their efficiency in constructing the oxadiazole core, a pivotal step in forming the desired compound (Ivanova et al., 2023).

Molecular Structure Analysis

The structural analysis of 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine reveals a conjugated system that significantly influences its electronic and optical properties. The nitrophenyl and oxadiazolyl groups attached to the pyridine core can affect the electron density distribution across the molecule, impacting its reactivity and interaction with various substrates and biological targets.

Chemical Reactions and Properties

The chemical behavior of 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is influenced by its nitropyridine and oxadiazole components. Nitropyridines are known for their versatile reactivity, including reductions, substitutions, and condensations through the nitro group and reactions involving the pyridine ring. Oxadiazoles exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects, attributed to their ability to form hydrogen bonds with biomacromolecules (Ivanova et al., 2023).

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Novel nitrocatechol-substituted heterocycles, including oxadiazole derivatives, have been designed to inhibit catechol-O-methyltransferase (COMT), showing potential for treating Parkinson's disease. These derivatives offer longer durations of COMT inhibition with reduced toxicity compared to existing treatments. Specifically, oxadiazole 37d (BIA 9-1067) emerged as a long-acting, purely peripheral inhibitor, highlighting its clinical evaluation prospects as an adjunct to L-Dopa therapy (Kiss et al., 2010).

Materials Science and Electronics

Oxadiazole derivatives have been synthesized and reinforced with TiO2 nanoparticles to explore their optoelectrical, morphological, and mechanical properties. These materials, specifically poly(pyridine(2-nitrophenyl)-1,3,4-oxadiazole) [PPNO] and poly(2-(o-nitrophenyl)-5-phenyl-1,3,4-oxadiazole) [PNPPO], demonstrate potential as active or electron transport layers in polymer light-emitting diodes (PLEDs) due to their charge transfer characteristics, enhanced by TiO2 nanoparticles. The flexibility, fluorescent quantum yield, and I–V characteristics of these materials suggest their utility in PLED fabrication and as semiconducting packaging materials for optoelectronic devices (Kaippamangalath et al., 2016).

Synthesis of Energetic Materials

A tricyclic pyridine-based energetic material, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), exhibits high density, low thermal stability, a positive heat of formation, and good detonation properties. Its synthesis involves a two-step reaction from commercially available reagents, showcasing the compound's potential in energetic material applications due to its surprising physical properties (Ma et al., 2018).

Antimicrobial and Antitubercular Activity

Derivatives of 1,3,4-oxadiazole have been tested for in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv, demonstrating significant efficacy. Specifically, compounds with the 2-(4-pyridyl)-5[(aryl/heteroarylamino)-1-oxoethyl]thio-1,3,4-oxadiazole structure showed over 90% inhibition at low micromolar concentrations, indicating their potential as antimicrobial agents (Raval et al., 2014).

Propriétés

IUPAC Name

5-(2-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-17(19)11-6-2-1-5-10(11)13-15-12(16-20-13)9-4-3-7-14-8-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSBTRLEIPRXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.